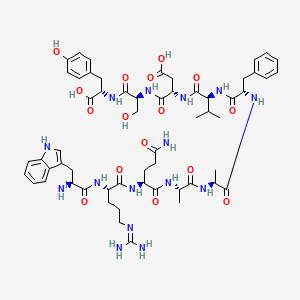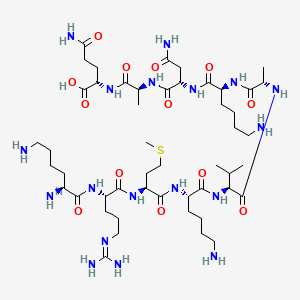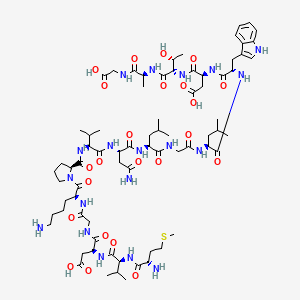
2070009-61-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gly-Gly-Arg-AMC (acetate) is a compound with the molecular formula C30H37N7O9 and a molecular weight of 639.67 . It is a thrombin-specific fluorogenic substrate used for testing thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) .
Molecular Structure Analysis
The molecular structure of Z-Gly-Gly-Arg-AMC (acetate) consists of 30 carbon atoms, 37 hydrogen atoms, 7 nitrogen atoms, and 9 oxygen atoms . The exact structural layout can be found in the MOL file associated with its CAS number .Physical And Chemical Properties Analysis
Z-Gly-Gly-Arg-AMC (acetate) has a molecular weight of 639.66 and a molecular formula of C30H37N7O9 . It is soluble in water . The compound should be stored at -80°C for 2 years or at -20°C for 1 year .Aplicaciones Científicas De Investigación
Magnetic Iron Oxide Nanoparticles
Magnetic iron oxide nanoparticles have diverse applications in scientific research. Their synthesis, stabilization, vectorization, and physicochemical characterizations are fundamental for their use in various biological applications. These nanoparticles are crucial in advancing MRI technology, cellular labeling, and molecular imaging, showcasing their versatility in scientific endeavors (Laurent et al., 2008).
CRISPR-Cas9 in Genome Engineering
The CRISPR-Cas9 system, a revolutionary genome engineering technology, allows for precise and efficient editing of mammalian genomes. Its applications extend beyond basic biology into biotechnology and medicine, empowering researchers to understand genome function and link genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Advancements in Genomic Engineering
The application of CRISPR-Cas9 technology in human genome manipulation has opened up possibilities for curing genetic diseases and reshaping nonhuman genomes for environmental and societal benefits. This framework for genomic engineering is crucial for ensuring safe and ethical applications in the future (Baltimore et al., 2015).
CRISPR Technologies Beyond Genome Editing
CRISPR technologies, including the CRISPR-Cas9 system, have broadened their applications beyond genome editing. They now play a significant role in transcription control, epigenome modification, genome-wide screenings, and chromosome imaging. These technologies are also being applied in treatments for genetic disorders, cancer therapies, and advancements in agriculture and antimicrobials (Barrangou & Doudna, 2016).
Nanoscience and Nanotechnology in Europe
Nanoscience and nanotechnology research in Europe is making significant strides, particularly in information technology, sensors, and new materials. This multidisciplinary effort encompasses physics, electrical engineering, materials science, chemistry, and biology, demonstrating the vast potential of nanotechnology in scientific progress (Tolles, 1996).
Theoretical Studies in Nonlinear Optics
Theoretical studies in nonlinear optics, specifically in Stimulated Raman Amplification, have contributed to understanding light amplification and propagation. These studies are essential in developing scientific applications in optics and photonics, showcasing the integration of theoretical and experimental research in advancing scientific knowledge (Menyuk & Hilfer, 1988).
Mecanismo De Acción
Propiedades
Número CAS |
2070009-61-7 |
|---|---|
Fórmula molecular |
C₃₀H₃₇N₇O₉ |
Peso molecular |
639.66 |
Secuencia |
One Letter Code: ZGGR-AMC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Glu27]-PKC (19-36)](/img/structure/B612418.png)







